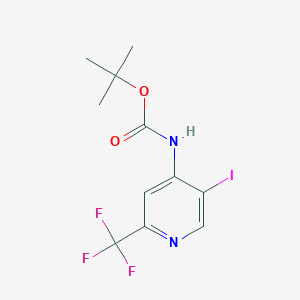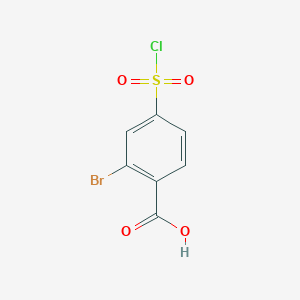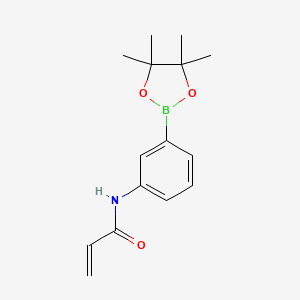
5-硼基-3-甲硫基噻吩-2-羧酸
描述
5-Borono-3-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H7BO4S and its molecular weight is 186 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Borono-3-methylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Borono-3-methylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
5-硼基-3-甲硫基噻吩-2-羧酸是有机合成中的一个宝贵构建块 . 它应用于生命科学、材料科学、化学合成、色谱、分析等多个研究领域 .
脱硼
该化合物已用于联苯基硼酸酯的脱硼反应,该过程涉及去除硼部分 . 这在烯烃的正式反马氏加氢甲基化中特别有用 .
氢化
5-硼基-3-甲硫基噻吩-2-羧酸已用于将非活化烯烃正式氢化为烷烃 . 该过程涉及硼氢化-脱硼策略 .
全合成
脱硼过程已用于δ-®-锥碱和吲哚利啶 209B 的正式全合成 . 这些是复杂的有机化合物,在药物化学中具有潜在应用 .
表面硬化
虽然不是直接的,但硼相关化合物已用于耐热钢的表面硬化程序 . 5-硼基-3-甲硫基噻吩-2-羧酸可能具有类似的应用 .
耐磨性
在表面硬化的背景下,硼化钢样品已显示出改善的耐磨性 . 这表明 5-硼基-3-甲硫基噻吩-2-羧酸在增强材料耐久性方面的潜在应用 .
生化分析
Biochemical Properties
5-Borono-3-methylthiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The boronic acid group in this compound allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of enzyme inhibitors and as a building block in the synthesis of complex molecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access .
Cellular Effects
In cellular studies, 5-Borono-3-methylthiophene-2-carboxylic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact gene expression and cellular metabolism. For example, the inhibition of kinases by this compound can result in the downregulation of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Borono-3-methylthiophene-2-carboxylic acid involves its ability to bind to specific biomolecules through its boronic acid group. This binding can inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Borono-3-methylthiophene-2-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to light or higher temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Borono-3-methylthiophene-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
5-Borono-3-methylthiophene-2-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body. Its interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites in the cell .
Transport and Distribution
Within cells and tissues, 5-Borono-3-methylthiophene-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 5-Borono-3-methylthiophene-2-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytoplasmic enzymes .
属性
IUPAC Name |
5-borono-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,10-11H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVAGRKPLCMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)
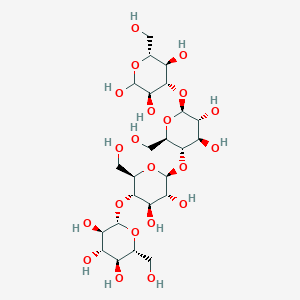
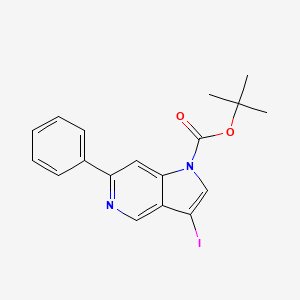
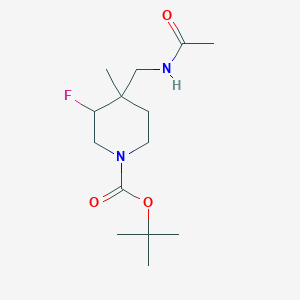
![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)
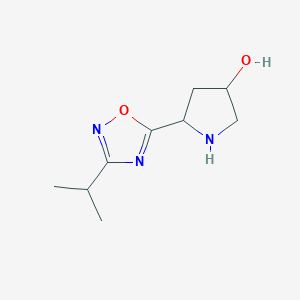
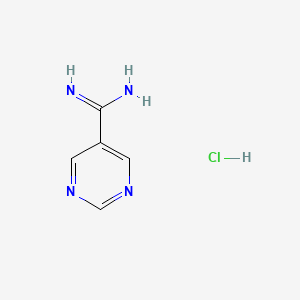
amino}acetic acid](/img/structure/B1446419.png)
